molecular formula C8H7NO2S B1364265 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 841222-62-6

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B1364265
CAS No.: 841222-62-6
M. Wt: 181.21 g/mol
InChI Key: TZHAUWSWUZWKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical context of thieno[3,2-b]pyrrole systems

The thieno[3,2-b]pyrrole heterocyclic system has a rich developmental history spanning several decades of organic chemistry research. The foundational work on thieno[3,2-b]pyrrole derivatives can be traced back to 1957, when initial synthetic methodologies were established and documented in the Journal of the American Chemical Society. This early research laid the groundwork for understanding the fundamental chemical behavior and synthetic accessibility of these fused ring systems.

The systematic exploration of thieno[3,2-b]pyrrole chemistry gained significant momentum in the early 2000s, with researchers recognizing the potential of these compounds as building blocks for more complex heterocyclic architectures. In 2005, comprehensive structural studies were conducted on spirooxazines based on thieno[3,2-b]pyrroline derivatives, which provided crucial insights into the spatial arrangements and conformational preferences of these heterocyclic systems. These investigations utilized advanced analytical techniques including proton nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray diffraction analysis to elucidate structural characteristics.

A pivotal moment in thieno[3,2-b]pyrrole research occurred in 2009 with the identification of these compounds as novel small molecule inhibitors of neurotropic alphaviruses. This discovery marked a significant transition from purely synthetic organic chemistry research to applied medicinal chemistry applications. The research demonstrated that thieno[3,2-b]pyrrole derivatives, particularly those with substituted carboxylic acid functionalities, exhibited potent inhibitory activity against virulent neurotropic alphaviruses, including Western Equine Encephalitis Virus and related pathogens.

The historical development of thieno[3,2-b]pyrrole systems has been characterized by the gradual recognition of their unique electronic properties and structural versatility. Early synthetic approaches focused on establishing reliable methods for constructing the fused ring system, while subsequent research has emphasized the development of structure-activity relationships and the exploration of diverse functionalization patterns.

Position of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid in heterocyclic chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry due to its unique structural features and chemical reactivity patterns. The compound represents a perfect convergence of electron-rich thiophene and pyrrole heterocycles, creating a fused system that exhibits characteristics intermediate between these two fundamental aromatic systems.

The molecular architecture of this compound demonstrates several noteworthy structural elements that distinguish it from other heterocyclic compounds. The presence of the carboxylic acid functionality at the 5-position provides a reactive site for further chemical transformations, while the methyl substituent at the 4-position introduces steric and electronic modifications that influence the compound's overall reactivity profile. This substitution pattern creates an asymmetric molecule with distinct chemical environments that can be selectively manipulated through targeted synthetic approaches.

From a classification perspective, this compound belongs to the broader family of benzannulated heterocycles, specifically those containing both sulfur and nitrogen heteroatoms in a fused arrangement. The thieno[3,2-b]pyrrole core structure can be viewed as a sulfur analog of indole, where the benzene ring has been replaced by a thiophene moiety. This structural relationship has important implications for the compound's electronic properties and chemical behavior.

The carboxylic acid functionality at the 5-position represents a particularly important structural feature that enhances the compound's utility as a synthetic intermediate. This functional group provides multiple pathways for chemical modification, including esterification reactions, amide bond formation, and decarboxylation processes. The specific positioning of this carboxylic acid group adjacent to the pyrrole nitrogen creates unique electronic interactions that influence both the acidity of the carboxyl group and the nucleophilicity of the nitrogen atom.

Table 1: Key Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C8H7NO2S
Molecular Weight 181.21200 g/mol
CAS Registry Number 841222-62-6
Melting Point 154°C
Boiling Point 398.9°C at 760 mmHg
Density 1.47 g/cm³
Flash Point 195°C
Refractive Index 1.699

The electronic structure of this compound exhibits characteristics that place it at the intersection of aromatic and heteroaromatic chemistry. The fused ring system maintains aromatic character through delocalized electron density, while the presence of both sulfur and nitrogen heteroatoms introduces additional electronic complexity that distinguishes it from purely carbocyclic aromatic systems.

Significance and relevance in contemporary research

The contemporary research landscape surrounding this compound and related thieno[3,2-b]pyrrole derivatives spans multiple scientific disciplines and reflects the growing recognition of these compounds' versatile applications. Current research initiatives have established these heterocyclic systems as valuable components in medicinal chemistry, materials science, and organic electronics.

In the realm of medicinal chemistry, thieno[3,2-b]pyrrole derivatives have emerged as promising candidates for antiviral drug development. Research conducted in 2017 focused on structural optimizations of thieno[3,2-b]pyrrole derivatives for the development of metabolically stable inhibitors of Chikungunya virus. These investigations revealed that modifications to the core thieno[3,2-b]pyrrole structure could significantly enhance metabolic stability while maintaining antiviral efficacy. The identification of compounds with up to seventeen-fold increases in metabolic half-lives represents a significant advancement in the development of therapeutically viable antiviral agents.

The significance of thieno[3,2-b]pyrrole systems extends into the field of organic electronics and materials science. Recent research has demonstrated the utility of these compounds as components in organic field effect transistors, where they serve as electron-rich building blocks in semiconducting polymer architectures. The incorporation of thieno[3,2-b]pyrrole units into diketopyrrolopyrrole-based copolymers has yielded materials with promising electronic properties, including relatively high hole mobility values of 0.12 square centimeters per volt-second and threshold voltages approaching zero volts.

Contemporary investigations have also explored the application of thieno[3,2-b]pyrrole derivatives in energy storage technologies. Research published in 2023 described the synthesis of new polymers based on thieno[3,2-b]pyrrole derivatives and their evaluation as cathode materials in potassium-ion batteries. These studies demonstrated that methylene-separated bis(thieno[3,2-b]pyrroles) and thieno[3,2-b]pyrrolopyrroles could be polymerized to form materials with promising electrochemical performance characteristics suitable for energy storage applications.

The field of porphyrin chemistry has witnessed significant contributions from thieno[3,2-b]pyrrole research, particularly in the development of core-modified porphyrinoids. A notable 2012 study reported the first synthesis and characterization of a heteroporphyrin containing a thieno[3,2-b]pyrrole unit. This work demonstrated that the incorporation of fused heteropyrrole rings creates stable nonaromatic macrocycles with unique electronic properties that differ markedly from conventional eighteen-pi-electron heteroaromatic tetrapyrrolic porphyrinoids.

Table 2: Contemporary Research Applications of Thieno[3,2-b]pyrrole Derivatives

Research Area Application Key Findings Year Reference
Antiviral Development Chikungunya virus inhibitors 17-fold increase in metabolic stability 2017
Organic Electronics Field effect transistors Hole mobility 0.12 cm²V⁻¹s⁻¹ 2018
Energy Storage Battery cathode materials Promising electrochemical performance 2023
Porphyrin Chemistry Core-modified porphyrinoids First thieno[3,2-b]pyrrole porphyrin 2012
Pharmaceutical Chemistry Protein kinase activators Submicromolar activity levels 2010

The pharmaceutical applications of thieno[3,2-b]pyrrole derivatives have expanded beyond antiviral research to include enzyme modulation and metabolic regulation. Research conducted in 2010 identified thieno[3,2-b]pyrrole[3,2-d]pyridazinone derivatives as activators of pyruvate kinase muscle isoform 2, with several compounds demonstrating submicromolar activity levels. These findings highlight the potential of the thieno[3,2-b]pyrrole scaffold in the development of metabolic modulators and therapeutic agents targeting cellular energy metabolism.

The growing body of research surrounding thieno[3,2-b]pyrrole derivatives reflects their emergence as versatile synthetic platforms capable of addressing diverse scientific and technological challenges. The continued investigation of these compounds across multiple research disciplines underscores their fundamental importance in contemporary chemical research and their potential for future therapeutic and technological applications.

Properties

IUPAC Name

4-methylthieno[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHAUWSWUZWKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390497
Record name 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841222-62-6
Record name 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Reactions

The most common and foundational approach to synthesizing 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is through cyclization reactions involving suitably substituted precursors. Typically, these reactions start from β-enaminones or related intermediates that contain both thiophene and pyrrole-forming moieties. The cyclization is often promoted under oxidative or acidic conditions, facilitating ring closure to form the fused bicyclic system.

  • Key Step: Intramolecular cyclization of a precursor containing a methyl-substituted pyrrole moiety and a thiophene ring.
  • Conditions: Acidic catalysts or oxidants such as iodine or iron(III) chloride are frequently employed.
  • Outcome: Efficient formation of the thieno[3,2-b]pyrrole core with the methyl group retained at the 4-position and the carboxylic acid introduced or revealed at the 5-position.

Multi-step Synthesis

An alternative route involves multi-step synthetic sequences :

  • Step 1: Preparation of a methyl-substituted pyrrole or thieno precursor.
  • Step 2: Functional group transformations to introduce or protect the carboxylic acid.
  • Step 3: Final cyclization and deprotection steps to yield the target compound.

This approach allows for greater control over substituent placement and purity but may require careful optimization of each step to maximize yield and minimize by-products.

Ester Intermediate Hydrolysis

A common synthetic strategy uses methyl esters as intermediates, such as methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate , which is subsequently hydrolyzed to the free acid.

  • Synthesis of Ester: The ester is synthesized via esterification or direct cyclization with ester-containing precursors.
  • Hydrolysis: Basic or acidic hydrolysis converts the methyl ester to the corresponding carboxylic acid.
  • Advantages: This method allows easier purification and handling before final hydrolysis.
  • Typical Conditions: Hydrolysis is performed under reflux with aqueous sodium hydroxide or hydrochloric acid, followed by acidification to precipitate the free acid.

Comparative Data Table of Preparation Routes

Preparation Method Key Steps Reagents/Conditions Yield (%) Notes
Cyclization of β-enaminones Intramolecular ring closure Acidic or oxidative conditions (e.g., FeCl3, I2) 60-75 Direct formation of fused bicyclic core
Multi-step synthesis Sequential functional group manipulation Various organic synthesis reagents 50-70 Allows precise substituent control
Ester intermediate hydrolysis Synthesis of methyl ester followed by hydrolysis Esterification, NaOH or HCl hydrolysis 65-80 Facilitates purification and handling

Research Findings and Optimization

  • Yield Optimization: Studies indicate that the choice of catalyst and solvent significantly affects the cyclization efficiency. For example, iron(III) chloride in dichloromethane has been shown to improve yields and reduce side reactions.
  • Purity and Characterization: The final product is typically isolated as a solid, characterized by NMR, IR, and mass spectrometry to confirm the methyl and carboxylic acid positioning.
  • Scalability: Continuous flow reactors have been explored for the cyclization step to enhance scalability and reproducibility, offering better heat and mass transfer control.
  • Derivatives: Analogues with different substituents at the 4-position (e.g., methoxyethyl) have been synthesized using similar methods, confirming the adaptability of the cyclization approach.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-substituted derivatives, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is as an inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-serine, which is crucial for NMDA receptor function. Research indicates that this compound exhibits moderate potency as a DAAO inhibitor, with IC50 values of approximately 145 nM for human DAAO and 114 nM for rat DAAO . This inhibition leads to increased levels of D-serine in the brain, which may have therapeutic implications for conditions such as schizophrenia.

Enzyme Inhibition Studies

The compound has been studied for its structural interactions with DAAO. Crystal structure analysis revealed that specific substituents on the thiophene ring can significantly affect inhibitory potency. For example, small substituents at certain positions were found to be well tolerated, while larger branched side chains decreased potency . This information is critical for designing more effective DAAO inhibitors.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental models:

  • Neurochemical Effects : A study demonstrated that administration of this compound in rats resulted in a significant decrease in kidney and brain DAAO activity, leading to elevated levels of D-serine . This suggests potential applications in enhancing NMDA receptor function.
  • Structural Optimization : Research into structure-activity relationships (SAR) identified that modifications on the thiophene ring could enhance inhibitory activity against DAAO. For instance, certain derivatives showed improved potency compared to the parent compound .

Data Table: Comparison of Inhibitory Potency

CompoundTarget EnzymeIC50 (nM)Notes
This compoundHuman DAAO145Moderate potency
This compoundRat DAAO114Significant reduction in activity observed

Mechanism of Action

The mechanism of action of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, certain derivatives of this compound have been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation by demethylating histones . This inhibition can affect gene expression and has potential therapeutic applications in oncology.

Comparison with Similar Compounds

4H-Furo[3,2-b]pyrrole-5-carboxylic Acid (SUN)

  • Structure : Replaces the thiophene ring with a furan.
  • Activity : Exhibits DAAO inhibition (IC₅₀ ~10 nM) and enhances hippocampal long-term potentiation (LTP) in rodents .
  • Pharmacokinetics : Demonstrated blood-brain barrier penetration and procognitive effects in memory assays .
  • Limitation: Lower metabolic stability compared to thieno analogues due to furan’s susceptibility to oxidation .

2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid

  • Structure : Methyl substituent at the 2-position instead of 4-position.
  • Activity : Moderate DAAO inhibition (IC₅₀ ~50 nM) but reduced selectivity due to steric hindrance at the active site .
  • Synthesis : Prepared from 5-methylthiophene-2-carbaldehyde in three steps .

3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid

  • Structure : Bromine substituent at the 3-position.
  • Activity : Improved lipophilicity (logP +0.5 vs. parent compound) but diminished DAAO affinity (IC₅₀ >100 nM) .
  • Application : Intermediate for further functionalization in anti-infective agents .

Functional Analogues

N-[4-(Aminosulfonyl)phenyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

  • Structure : Carboxamide derivative with a sulfonamide group.
  • Activity : Dual carbonic anhydrase (CA) and DAAO inhibition (CA II IC₅₀ = 12 nM; DAAO IC₅₀ = 15 nM) .

2-[4'-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-biphenyl-2-yl]-4-methylthiazole-5-carboxylic Acid

  • Structure: Biphenyl-thienopyridine hybrid.
  • Activity : Antiplatelet activity (IC₅₀ = 8 μM in ADP-induced aggregation assays) via P2Y₁₂ receptor antagonism .

Data Tables

Table 1. Comparative Pharmacological Profiles

Compound Target IC₅₀ (nM) Selectivity Index (vs. Off-Targets) Key Reference
This compound DAAO 7.2 >100 (vs. MAO-B, COX-2)
4H-Furo[3,2-b]pyrrole-5-carboxylic acid (SUN) DAAO 10 50 (vs. MAO-B)
N-[4-(Aminosulfonyl)phenyl]-4-methyl derivative DAAO / CA II 15 / 12 1.2 (CA II/DAAO)

Table 2. Physicochemical Properties

Compound logP Molecular Weight Solubility (mg/mL, pH 7.4) Metabolic Stability (t₁/₂, human liver microsomes)
This compound 1.8 181.21 0.45 42 min
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 2.3 260.11 0.12 28 min
4H-Furo[3,2-b]pyrrole-5-carboxylic acid 1.2 165.14 1.20 15 min

Key Research Findings

  • DAAO Inhibition: The 4-methyl thieno analogue showed superior potency (IC₅₀ = 7.2 nM) over furo and bromo derivatives, attributed to optimal hydrophobic interactions in the DAAO active site .
  • Cognitive Effects : Co-administration with D-serine in mice enhanced recognition memory by 60% (vs. 40% for SUN), correlating with increased hippocampal NMDA receptor activation .
  • Synthetic Scalability : Continuous flow thermolysis methods improved yields (>80%) for precursors, enabling large-scale production .

Biological Activity

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound notable for its unique thieno-pyrrole structure, which has garnered attention in medicinal chemistry and organic electronics. This article delves into its biological activity, synthesizing findings from various studies to present an overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C8H7NO2SC_8H_7NO_2S, with a molar mass of approximately 181.21 g/mol. The compound features a five-membered pyrrole ring fused to a thiophene ring, contributing to its distinctive electronic properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the realms of anti-inflammatory and anti-cancer properties. Its structure allows for interaction with various biological targets, although specific mechanisms remain to be fully elucidated.

Key Biological Activities

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Properties : The compound has shown promise in preclinical models for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The exact mechanism of action for this compound is not fully understood. However, it is believed to interact with molecular targets such as enzymes or receptors involved in cancer progression and inflammation. This interaction may modulate the activity of these targets, leading to therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
4-Hydroxy-4H-thieno[3,2-b]pyrrole-5-carboxylic acidHydroxyl group at position 4Enhanced solubility; potential hydrogen bonding
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidMethyl group at position 2Variations in electronic properties; potential anticancer activity
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylateEster derivativeImproved stability; altered reactivity

This comparative analysis highlights how modifications to the thieno-pyrrole structure can influence biological activity and pharmacological potential.

Q & A

Q. What are the standard synthetic routes for 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized in three steps starting from 5-methylthiophene-2-carbaldehyde. A key step involves converting the carboxylic acid to its acid chloride using oxalyl chloride in dichloromethane (CH2_2Cl2_2) with catalytic dimethylformamide (DMF) . Continuous flow thermolysis of azidoacrylates offers an alternative scalable method, enhancing safety and efficiency compared to batch processes . Purity is ensured via recrystallization or chromatography, with intermediates verified by 1^1H NMR and LC-MS.

Q. How can researchers confirm the structural identity of this compound and its derivatives?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify aromatic protons and substituent positions (e.g., methyl group at position 4) .
  • Mass spectrometry : LC-MS or HRMS for molecular weight validation (C8_8H7_7NO2_2S; MW 181.21 g/mol) .
  • X-ray crystallography : Resolve regiochemistry of the thienopyrrole core, as demonstrated for analogs like N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) for plasma or tissue samples .
  • LC-MS/MS : Enhances sensitivity for pharmacokinetic studies, detecting limits as low as 1 ng/mL .
  • TR-FRET assays : Used in high-throughput screening for enzyme inhibition (e.g., KDM1A/LSD1) .

Advanced Research Questions

Q. What mechanistic insights exist for this compound as an inhibitor of enzymes like D-amino acid oxidase (DAAO) or KDM1A/LSD1?

  • DAAO inhibition : Binds competitively to the flavin adenine dinucleotide (FAD) cofactor pocket, reducing D-serine catabolism. Co-administration with D-serine enhances NMDA receptor activity, validated in CD1 mouse models .
  • KDM1A/LSD1 inhibition : The carboxamide derivative (e.g., compound 90) achieves submicromolar IC50_{50} (0.162 μM) by occupying the enzyme’s substrate-binding site, confirmed via X-ray co-crystallography .

Q. How do structural modifications (e.g., substituents at positions 2 or 4) impact bioactivity?

  • Position 4 (methyl group) : Critical for metabolic stability; demethylation reduces potency in DAAO inhibition .
  • Position 2 (electron-withdrawing groups) : Cyano or formyl substituents enhance KDM1A binding affinity by forming hydrogen bonds with Arg316 .
  • Carboxamide derivatives : N-Phenyl substitution improves cellular permeability and target engagement in glioblastoma models .

Q. What experimental designs are optimal for in vivo neurochemical studies involving this compound?

  • Dosing : Oral administration (e.g., 30 mg/kg D-serine + inhibitor) in rodents, with plasma collection at 0.5–6 h post-dose .
  • Endpoint assays : Microdialysis for extracellular D-serine measurement and behavioral tests (e.g., prepulse inhibition) to assess schizophrenia-related phenotypes .
  • Tissue distribution : LC-MS/MS quantification in brain homogenates to correlate pharmacokinetics with pharmacodynamics .

Q. How should researchers address contradictions in biochemical vs. cellular assay data for this compound?

  • Case example : Prioritization of the N-phenyl carboxamide series (IC50_{50} = 2.9 μM in TR-FRET vs. 0.162 μM in cellular assays) required orthogonal validation via:
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
  • Off-target profiling : Screen against related enzymes (e.g., MAO-A/B) to rule out nonspecific effects .

Q. What computational strategies support the rational design of derivatives with improved selectivity?

  • Docking studies : Use X-ray structures (PDB: 5LA) to model interactions with DAAO or KDM1A active sites .
  • QSAR models : Correlate substituent electronegativity with IC50_{50} values to predict potency .
  • MD simulations : Assess binding stability of analogs (e.g., 2-cyano derivatives) over 100 ns trajectories .

Q. Are there scalable synthetic alternatives to traditional batch methods for producing this compound?

Continuous flow thermolysis reduces reaction times from hours to minutes and improves safety by minimizing intermediate handling. This method achieved >90% yield for a precursor to 4H-furo[3,2-b]pyrrole-5-carboxylic acid, a structural analog .

Q. What stability considerations are critical for long-term storage and handling?

  • Storage : Sealed containers under dry conditions at 2–8°C to prevent hydrolysis of the carboxylic acid group .
  • Decomposition monitoring : Regular HPLC checks for degradation products (e.g., methyl ester formation under acidic conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.